6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
Properties
IUPAC Name |
6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3S/c1-28-15-4-2-3-12(9-15)16-10-26-17(11-30-19(26)25-16)18(27)24-13-5-7-14(8-6-13)29-20(21,22)23/h2-11H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAKHTBBLQDRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by reacting thiourea with a suitable α-haloketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or acetonitrile at elevated temperatures.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Carboxamide Group: The carboxamide group is typically introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit promising anticancer properties. The structural features of this compound suggest potential interactions with biological targets involved in cancer proliferation. Studies have demonstrated that similar thiazole derivatives can inhibit key enzymes associated with tumor growth and metastasis. For instance, derivatives of imidazo[2,1-b][1,3]thiazole have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. In vitro studies have shown that compounds similar to 6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide exhibit inhibitory effects against Gram-positive and Gram-negative bacteria as well as certain fungal strains . The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Compounds within the thiazole family have been studied for their anti-inflammatory properties. The presence of the trifluoromethoxy group in this compound may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis or inflammatory bowel disease. Preliminary studies suggest that similar compounds can reduce pro-inflammatory cytokine levels in vitro .
Neuroprotective Activity
Recent investigations into the neuroprotective effects of thiazole derivatives indicate their potential in treating neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neuronal receptors could position this compound as a candidate for further research in neurodegenerative conditions like Alzheimer’s disease .
Photophysical Properties
The unique structural characteristics of this compound may lend itself to applications in material science, particularly in organic electronics and photonic devices. Studies on similar compounds have revealed interesting photophysical properties that could be harnessed for developing efficient light-emitting diodes (LEDs) or photovoltaic materials .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-mycobacterial agent, the compound is believed to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of coenzyme A, which is essential for the survival and growth of the bacteria.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The 3-methoxyphenyl group in the target compound contrasts with ND-12025’s 3-(trifluoromethyl)phenoxy moiety. The 4-(trifluoromethoxy)phenyl carboxamide in the target compound differs from Compound 5’s methylsulfonylphenyl group. Trifluoromethoxy’s strong electron-withdrawing nature could enhance binding to hydrophobic enzyme pockets, similar to COX-2 inhibitors .
Core Heterocycle Variations :
- R-151 replaces the thiazole core with an oxazine ring, reducing aromaticity and possibly altering pharmacokinetics (e.g., solubility). The target compound’s thiazole core may offer better metabolic stability .
Biological Performance: While the target compound’s anti-melanoma activity is inferred from structural analogues in , 5l demonstrates potent cytotoxicity (IC50 = 1.4 µM) against MDA-MB-231 cells, suggesting that carboxamide substituents critically influence anticancer efficacy .
Key Observations:
- Synthetic Complexity : The target compound’s moderate yields (20–59%) reflect challenges in introducing the 4-(trifluoromethoxy)phenyl carboxamide, a step requiring palladium-catalyzed coupling or multi-step condensation .
Structure-Activity Relationships (SAR)
Position 6 Modifications :
- 3-Methoxyphenyl (target) vs. 4-fluorophenyl (BI82795 ): Methoxy’s electron-donating nature may improve π-π stacking in hydrophobic enzyme pockets, whereas fluorine’s electronegativity enhances binding polarity .
Carboxamide Variations :
- The 4-(trifluoromethoxy)phenyl group in the target compound likely increases resistance to oxidative metabolism compared to 5l ’s triazolyl-thiazole acetamide, which may undergo faster hydrolysis .
Biological Activity
6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide, identified by its CAS number 1021260-35-4, is a compound of interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including cytotoxicity, antibacterial properties, and structure-activity relationships.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H14F3N3O3S |
| Molecular Weight | 433.4 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research has shown that compounds with imidazo[2,1-b][1,3]thiazole scaffolds exhibit significant anticancer properties. For instance, similar derivatives have demonstrated potent cytotoxic activities against various cancer cell lines. A study indicated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole showed half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cells such as SUIT-2 and Panc-1 .
Moreover, the compound under discussion may share similar mechanisms of action as other imidazo derivatives that inhibit critical pathways in cancer cell proliferation. The structure suggests potential interactions with target proteins involved in tumor progression and metastasis.
Antibacterial Activity
The antibacterial efficacy of imidazo derivatives has been documented extensively. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their activity against strains such as Staphylococcus pneumoniae and Streptococcus pyogenes, with minimum inhibitory concentration (MIC) values reported in the low microgram per milliliter range .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups like trifluoromethoxy enhances the potency by increasing the lipophilicity and altering the electronic distribution within the molecule. Conversely, the methoxy group may contribute to improved solubility and bioavailability.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values ranging from 5.11 to 10.8 µM against PDAC cells | |
| Antibacterial | MIC values as low as 0.008 µg/mL against S. pneumoniae |
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated a series of imidazo derivatives for their antiproliferative effects on pancreatic cancer cell lines. The compound demonstrated significant inhibition of cell growth compared to control groups, suggesting its potential for development into a therapeutic agent for pancreatic cancer.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds. The results indicated that these compounds exhibited a broad spectrum of activity against various pathogens, outperforming traditional antibiotics in some cases.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via coupling reactions between imidazo[2,1-b][1,3]thiazole-carboxylic acid derivatives and aryl amines. For example, similar compounds (e.g., thiazole-4-carboxamides) are prepared using acid chlorides and amines in solvents like CH₂Cl₂ with NaH as a base, yielding products characterized by ¹H NMR, ESI-MS, and melting points . Purification often involves column chromatography or recrystallization.
Q. Which spectroscopic methods are critical for structural validation?
¹H NMR is essential for confirming substituent positions (e.g., methoxy and trifluoromethoxy groups), while ESI-MS validates molecular weight. IR spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and aromatic C-H bonds . Elemental analysis ensures purity by comparing calculated vs. experimental C/H/N ratios .
Q. What solvents and catalysts are typically used in its synthesis?
Common solvents include dichloromethane, THF, and DMF. Catalysts like NaH or K₂CO₃ facilitate coupling reactions, while p-toluenesulfonyl chloride aids in activating intermediates . For example, K₂CO₃ in DMF promotes nucleophilic substitution in thiazole derivatives .
Advanced Research Questions
Q. How can low yields in multi-step syntheses be optimized?
Low yields (e.g., 6% in compound 69 from ) often stem from steric hindrance or competing side reactions. Optimizing reaction conditions—such as using high-boiling solvents (DMF, 80°C), adjusting stoichiometry, or introducing microwave-assisted synthesis—can improve efficiency. Catalysts like Pd(OAc)₂ may enhance coupling reactions .
Q. What structure-activity relationship (SAR) insights guide substituent modification?
Substituting the 3-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability, while varying the N-aryl group (e.g., 4-trifluoromethoxyphenyl) influences target binding affinity. shows that analogs with 3,4,5-trimethoxybenzamide groups exhibit improved CYP3A4 inhibition .
Q. How are computational models used to predict bioactivity?
Molecular docking studies (e.g., AutoDock Vina) simulate interactions with biological targets like enzymes. For example, highlights how triazole derivatives adopt specific binding poses in active sites, guiding rational design . MD simulations further assess stability of ligand-receptor complexes.
Q. How to resolve contradictions in spectral data during characterization?
Discrepancies in NMR or MS data may arise from impurities or tautomerism. Cross-validate using ¹³C NMR, HSQC, and HMBC to assign signals unambiguously. For instance, resolved structural ambiguities in thiazole derivatives via 2D NMR .
Q. What strategies mitigate scalability challenges while maintaining purity?
Scaling up requires optimizing purification (e.g., flash chromatography vs. preparative HPLC) and minimizing side reactions. Continuous flow reactors improve reproducibility for sensitive steps like cyclization . Process analytical technology (PAT) monitors critical parameters in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
